molecular formula C18H26N4O2 B12354144 AB-PINACA-d9

AB-PINACA-d9

Cat. No.: B12354144
M. Wt: 339.5 g/mol
InChI Key: GIMHPAQOAAZSHS-XKXPCLCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of AB-PINACA-d9 involves the incorporation of deuterium atoms into AB-PINACA. Specific synthetic routes are proprietary, but deuterium substitution typically occurs during the final steps of the synthesis.

      Reaction Conditions: Details on specific reaction conditions are not publicly available.

      Industrial Production: Information regarding industrial-scale production methods is limited due to its research and forensic applications.

  • Chemical Reactions Analysis

      Reactions: AB-PINACA-d9 may undergo various reactions, including oxidation, reduction, and substitution. precise data on these reactions are scarce.

      Common Reagents and Conditions: Common reagents used in cannabinoid chemistry, such as Lewis acids, bases, and oxidants, may play a role in its transformations.

      Major Products: The major products resulting from this compound reactions are not explicitly documented.

  • Scientific Research Applications

      Chemistry: Researchers use AB-PINACA-d9 as an internal standard to quantify AB-PINACA levels in biological samples.

      Biology: Its impact on biological systems, receptor binding, and metabolism remains an active area of study.

      Medicine: While not directly used in medicine, understanding its pharmacology contributes to drug safety assessments.

      Industry: this compound’s applications in industry are limited due to its regulatory status.

  • Mechanism of Action

      Targets: AB-PINACA-d9 likely interacts with cannabinoid receptors (CB1 and CB2) in the endocannabinoid system.

      Pathways: Activation of these receptors modulates neurotransmission, affecting pain perception, appetite, and mood.

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C18H26N4O2

    Molecular Weight

    339.5 g/mol

    IUPAC Name

    N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indazole-3-carboxamide

    InChI

    InChI=1S/C18H26N4O2/c1-4-5-8-11-22-14-10-7-6-9-13(14)16(21-22)18(24)20-15(12(2)3)17(19)23/h6-7,9-10,12,15H,4-5,8,11H2,1-3H3,(H2,19,23)(H,20,24)/t15-/m0/s1/i1D3,4D2,5D2,8D2

    InChI Key

    GIMHPAQOAAZSHS-XKXPCLCBSA-N

    Isomeric SMILES

    [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C2=CC=CC=C2C(=N1)C(=O)N[C@@H](C(C)C)C(=O)N

    Canonical SMILES

    CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)C)C(=O)N

    Origin of Product

    United States

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